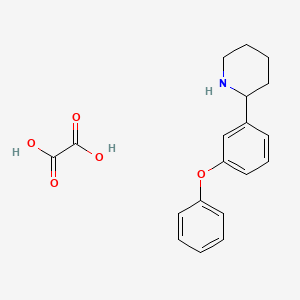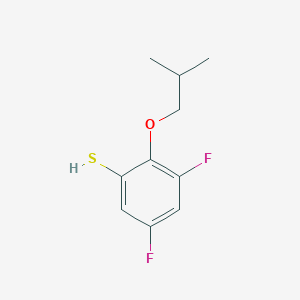![molecular formula C21H12N4O4S B15174459 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B15174459.png)
1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]- is a complex organic compound featuring a fused nitrogen-containing ring structure This compound is notable for its intricate molecular architecture, which includes multiple heterocyclic components such as isoindole, thiazolidine, and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives often involves multi-step processes that include the formation of key intermediates. One common method is the rhodium-catalyzed cascade reaction, which enables the trifunctionalization of a nitrile moiety. This process involves the formation of a nitrile ylide through the reaction of a rhodium vinylcarbene with a nitrile, followed by a series of cyclization steps .
Industrial Production Methods: Industrial production methods for such complex compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most effective catalysts and reaction parameters. Additionally, continuous flow chemistry can be employed to enhance the scalability and efficiency of the production process .
化学反应分析
Types of Reactions: 1H-Isoindole-1,3(2H)-dione derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different isoindole derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common due to the presence of multiple reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro groups are often employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted isoindole derivatives, which can exhibit unique chemical and physical properties depending on the nature of the substituents .
科学研究应用
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: They serve as probes for studying biological processes due to their ability to interact with various biomolecules.
Medicine: Some derivatives exhibit pharmacological activities, making them potential candidates for drug development.
Industry: These compounds are used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives act as inhibitors of protein kinases, which play crucial roles in cell signaling pathways. The binding of these compounds to the active site of the enzyme can disrupt its function, leading to altered cellular responses .
相似化合物的比较
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are potent inhibitors of protein kinase CK2 and exhibit unique binding modes.
1H-Indole, 2,3-dihydro-: This compound shares a similar nitrogen-containing ring structure but differs in its reactivity and applications.
Uniqueness: 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]- stands out due to its complex molecular architecture, which allows for a diverse range of chemical reactions and applications. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications .
属性
分子式 |
C21H12N4O4S |
|---|---|
分子量 |
416.4 g/mol |
IUPAC 名称 |
5-[5-[(2-imino-4-oxo-3-pyridin-2-yl-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H12N4O4S/c22-21-25(17-3-1-2-8-23-17)20(28)16(30-21)10-12-5-7-15(29-12)11-4-6-13-14(9-11)19(27)24-18(13)26/h1-10,22H,(H,24,26,27) |
InChI 键 |
KWUMWJLBLHPCNR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


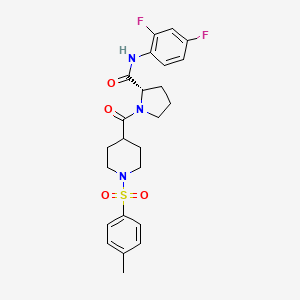
![3-[(3aR,6aS)-5'-fluoro-2',4,6-trioxo-5-(2-phenylethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B15174390.png)
![4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B15174392.png)
![2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B15174395.png)
![Ethyl 2-(5-bromobenzo[D]oxazol-2-YL)acetate](/img/structure/B15174404.png)
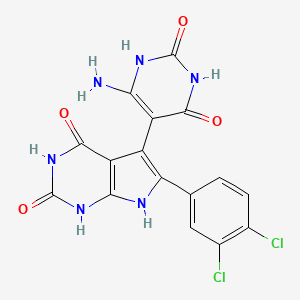
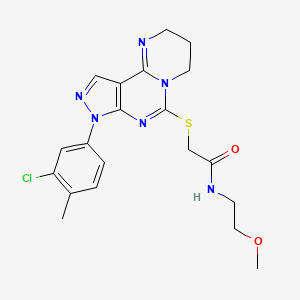
![2-[4-(3-Methylpyrazin-2-yl)phenyl]acetic acid](/img/structure/B15174420.png)
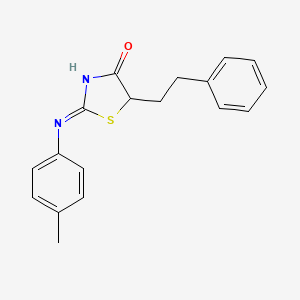
![n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine](/img/structure/B15174424.png)


